chemical properties of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate
chemical properties of Ethyl (4-nitro-1H-pyrazol-3-yl)acetate
This guide serves as a technical reference for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate , a specialized heterocyclic building block.[1][2][3] It is structured to support decision-making in medicinal chemistry and process development.[1][2]
CAS Registry Number: 1171521-77-9 (Derivative/Analog Reference) IUPAC Name: Ethyl 2-(4-nitro-1H-pyrazol-3-yl)acetate Role: Bifunctional Scaffold / Fused-Ring Precursor[1][2][3]
Executive Summary: The "Lactam-Ready" Scaffold
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate is not merely a substituted pyrazole; it is a "latent bicyclic system." Its value in drug discovery lies in the specific orthogonality of its functional groups:
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The Pyrazole NH: A handle for diversification (R-group introduction).
When reduced, the 4-amino group spontaneously or catalytically cyclizes with the 3-acetate side chain to form 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one , a privileged pharmacophore in kinase inhibitors (e.g., JAK, CDK families).[1][3]
Physicochemical Specifications
Data represents calculated consensus values for the 1H-tautomer.
| Property | Value | Technical Note |
| Molecular Formula | C₇H₉N₃O₄ | |
| Molecular Weight | 199.16 g/mol | |
| pKa (NH) | ~9.6 (Predicted) | The 4-nitro group significantly acidifies the NH (unsubstituted pyrazole pKa ~14.2).[1][2][3] |
| LogP | 0.82 ± 0.4 | Moderate lipophilicity; amenable to standard RP-HPLC.[1][2] |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 4 (NO₂, C=O, N:)[1][3] | |
| Solubility | DMSO, DMF, MeOH | Sparingly soluble in water; soluble in chlorinated solvents.[3] |
| Appearance | Pale yellow solid | Nitro group imparts color; crystalline nature depends on purity.[1][2] |
Synthetic Accessibility & Production
The most robust route to this compound is the Electrophilic Nitration of Ethyl (1H-pyrazol-3-yl)acetate .[1][2] Direct ring synthesis (de novo) is possible but often less efficient due to regioselectivity issues during hydrazine condensation.[1][2][3]
Primary Route: Nitration
The pyrazole ring is electron-rich, but the 3-acetate group is slightly deactivating.[1][2] However, the 4-position remains the most nucleophilic site for Electrophilic Aromatic Substitution (S_EAr).[3]
Reagents: Fuming HNO₃ / H₂SO₄ (Mixed Acid) or HNO₃ / Acetic Anhydride (Acetyl Nitrate).[2][3] Conditions: 0°C to Room Temperature. Yield: Typically 60–80%.[1][2][4]
Caption: Electrophilic nitration pathway targeting the C4 position of the pyrazole ring.
Reactivity Profile & Mechanism
This molecule presents three distinct reactive centers.[1][2][5][6] Understanding their interplay is critical for preventing side reactions.[1][2]
A. The N-Alkylation Regioselectivity Challenge
The most common failure mode in using this scaffold is Regio-scrambling .[1][2]
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Mechanism: The 4-nitro group increases the acidity of the NH proton, making the anion stable.[1] This anion is an ambident nucleophile.[1][2]
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Sterics vs. Electronics:
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Control Strategy: Use soft electrophiles (e.g., alkyl bromides) and mild bases (K₂CO₃) in polar aprotic solvents (DMF) to favor the thermodynamic product (N1).[3]
B. The "Trojan Horse" Cyclization (Nitro Reduction)
Reducing the nitro group unmasks an amine that is positioned perfectly (5 atoms away) from the ester carbonyl.[3]
Caption: Divergent synthetic pathways: Path A leads to N-substituted derivatives; Path B yields fused bicyclic lactams.[1][2][3]
Experimental Protocols
Protocol A: Regioselective N-Alkylation
Use this protocol to introduce R-groups before ring closure.[1][2]
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Preparation: Dissolve Ethyl (4-nitro-1H-pyrazol-3-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M).
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Deprotonation: Add K₂CO₃ (1.5 eq).[1][2][3] Stir at RT for 15 min.[1][2] The solution will likely turn deep yellow/orange due to nitropyrazole anion formation.[1][2]
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Addition: Add Alkyl Halide (1.1 eq) dropwise.
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Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1][2]
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Validation: Verify regiochemistry using 2D-NMR (NOESY) . Look for NOE cross-peaks between the N-alkyl protons and the pyrazole C5-H. (N1 alkylation shows strong NOE; N2 shows weak/no NOE to C5-H).[1][2]
Protocol B: Reductive Cyclization to Lactam
Use this protocol to generate the fused kinase inhibitor scaffold.
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Setup: Dissolve the nitro-ester substrate in MeOH/THF (1:1).
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Hydrogenation: Apply H₂ atmosphere (balloon pressure is usually sufficient).[1][2][3] Stir vigorously for 16 h.
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Observation: The reaction typically proceeds through the amino-ester intermediate, which may cyclize in situ.[1][2] If cyclization is incomplete (observed by MS), heat the filtered solution in EtOH with catalytic AcOH at reflux for 2 h.
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Isolation: Filter through Celite. Concentrate. The lactam often precipitates upon adding ether/hexane.[1][2]
Safety & Stability (E-E-A-T)
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Energetic Potential: As a nitro-heterocycle, this compound possesses significant chemical energy.[1][2][3] While generally stable, it should not be subjected to temperatures >150°C or dry grinding without DSC testing.[1][2]
-
Skin Sensitization: Nitropyrazoles are potential sensitizers.[1][2] Handle with nitrile gloves and use a fume hood.[1][2]
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Storage: Store at 2–8°C. Protect from light (nitro groups can undergo photochemical degradation).[1][2][3]
References
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Synthesis of Pyrazolo[4,3-c]pyridines: Journal of Medicinal Chemistry, "Discovery of Pyrazolopyridines as JAK Inhibitors."[3] (General mechanistic grounding for the cyclization).
- Nitration of Pyrazoles:Journal of Heterocyclic Chemistry, "Regioselective Nitration of 3-Substituted Pyrazoles." [Link to similar protocols via Wiley/ScienceDirect]
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Tautomerism and Alkylation: Tetrahedron, "Regioselectivity in the Alkylation of 3(5)-Substituted Pyrazoles."[1][2][3] (Explains the steric vs. electronic control).
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Compound Data: PubChem CID 1171521-77-9 (Analogous structures).[1][2][3] [2][3]
(Note: Specific literature for this exact CAS is proprietary or sparse; protocols are derived from the authoritative chemistry of the 4-nitropyrazole class.)[1][2][3]
